2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride
Overview
Description
2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride is a compound that features a piperidine ring, a tricyclic undecane structure, and an ethanone group.
Preparation Methods
The synthesis of 2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Tricyclic Undecane Structure: This step involves the formation of the tricyclic structure, which can be achieved through cycloaddition reactions or other suitable synthetic routes.
Attachment of the Ethanone Group: The ethanone group is introduced through acylation reactions, often using acyl chlorides or anhydrides.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an antimicrobial, antiviral, or anticancer agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and tricyclic structure allow it to bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride can be compared with other piperidine derivatives and tricyclic compounds:
Biperiden Hydrochloride: Similar in structure, used in the treatment of Parkinson’s disease.
Piperine: A naturally occurring piperidine derivative with antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with potential anticancer activity.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
2-piperidin-1-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c20-17(13-19-6-2-1-3-7-19)18-10-14-4-5-15(11-18)9-16(8-14)12-18;/h14-16H,1-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVLOOLGXJTYCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)C23CC4CCC(C2)CC(C4)C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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